molecular formula C8H11NO2S2 B053158 Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-YL)acetate CAS No. 111874-19-2

Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-YL)acetate

Cat. No.: B053158
CAS No.: 111874-19-2
M. Wt: 217.3 g/mol
InChI Key: KXYFIGWXAKGWMU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-mercapto-4-methyl-1,3-thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thioether.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thioethers.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:

    2-Mercapto-4-methyl-5-thiazoleacetic acid: Lacks the ethyl ester group.

    2-Mercapto-4-methyl-1,3-thiazole: Lacks the acetic acid moiety.

    Ethyl 2-(2-mercapto-1,3-thiazol-5-yl)acetate: Lacks the methyl group at the C-4 position.

These structural differences can significantly impact the compounds’ chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-YL)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of sulfur and nitrogen in their ring structure. Its potential applications span across various fields, including medicinal chemistry, antimicrobial research, and agricultural sciences.

  • Molecular Formula : C8H11NO2S2
  • Molecular Weight : 217.31 g/mol
  • CAS Number : 111874-19-2

The biological activity of this compound is primarily attributed to its thiazole ring and thiol group. These functional groups allow the compound to interact with various molecular targets:

  • Enzyme Interaction : The thiazole ring can modulate enzyme activity by forming non-covalent interactions.
  • Disulfide Bond Formation : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.

Antimicrobial Properties

This compound has been studied for its efficacy against several bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli5–10 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa10 µg/mL

These results indicate that the compound is comparable to standard antibiotics like ciprofloxacin, which has MIC values ranging from 1.25 to 7 µg/mL.

Anticancer Activity

Research has shown that thiazole derivatives, including this compound, possess cytotoxic effects on various cancer cell lines. A structure–activity relationship (SAR) study indicated that modifications on the thiazole ring significantly influence its anticancer potency:

Compound Cell Line Tested IC50 (µg/mL) Activity
Compound AJurkat (leukemia)<1.61Highly cytotoxic
Compound BA431 (epidermoid carcinoma)<1.98Highly cytotoxic
Ethyl derivativeVarious cancer lines>10Moderate activity

The presence of electron-donating groups on the phenyl ring enhances the anticancer activity of these compounds .

Case Studies

  • Antimicrobial Resistance : A study highlighted the potential of this compound as a lead compound in developing new antibiotics to combat resistant strains of bacteria .
  • Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating its potential as an anticancer agent. The results suggested that structural modifications could lead to improved efficacy .

Properties

IUPAC Name

ethyl 2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-3-11-7(10)4-6-5(2)9-8(12)13-6/h3-4H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYFIGWXAKGWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC(=S)S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559983
Record name Ethyl (4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111874-19-2
Record name Ethyl (4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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